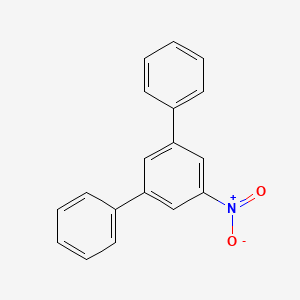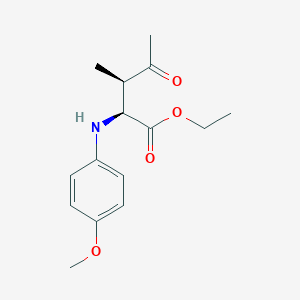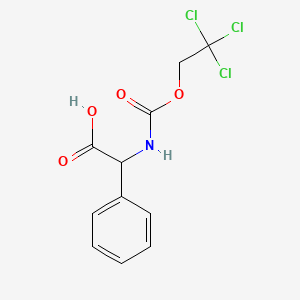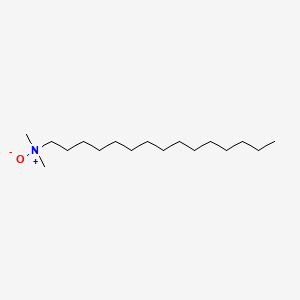![molecular formula C12H15BrClNO B12085077 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps, including halogenation and amination reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the oxan-4-ylmethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the oxan-4-ylmethyl group.
2-Bromo-4-methylaniline: Contains a methyl group instead of the oxan-4-ylmethyl group.
5-Bromo-2-methylaniline: Similar structure but with a methyl group.
Uniqueness
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H15BrClNO |
|---|---|
分子量 |
304.61 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H15BrClNO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |
InChIキー |
HXAIHTNTQKTVNZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CNC2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)



![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
